molecular formula C3H8F3NO4S B13414961 Azane;3,3,3-trifluoropropyl hydrogen sulfate CAS No. 80010-35-1

Azane;3,3,3-trifluoropropyl hydrogen sulfate

Katalognummer: B13414961
CAS-Nummer: 80010-35-1
Molekulargewicht: 211.16 g/mol
InChI-Schlüssel: OROZLZDKJQSQML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azane;3,3,3-trifluoropropyl hydrogen sulfate is a chemical compound that belongs to the class of azanes, which are acyclic, saturated hydronitrogens. This compound is characterized by the presence of a trifluoropropyl group and a hydrogen sulfate group attached to an azane backbone. Azanes are known for their significant biological activity and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azane;3,3,3-trifluoropropyl hydrogen sulfate typically involves the reaction of 3,3,3-trifluoropropanol with sulfuric acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the hydrogen sulfate ester. The reaction can be represented as follows:

3,3,3-trifluoropropanol+sulfuric acidAzane;3,3,3-trifluoropropyl hydrogen sulfate\text{3,3,3-trifluoropropanol} + \text{sulfuric acid} \rightarrow \text{this compound} 3,3,3-trifluoropropanol+sulfuric acid→Azane;3,3,3-trifluoropropyl hydrogen sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Azane;3,3,3-trifluoropropyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.

    Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Azane;3,3,3-trifluoropropyl hydrogen sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Azane;3,3,3-trifluoropropyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity towards these targets. The hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azane;3,3,3-trifluoropropyl hydrogen sulfate is unique due to the combination of its trifluoropropyl and hydrogen sulfate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

80010-35-1

Molekularformel

C3H8F3NO4S

Molekulargewicht

211.16 g/mol

IUPAC-Name

azane;3,3,3-trifluoropropyl hydrogen sulfate

InChI

InChI=1S/C3H5F3O4S.H3N/c4-3(5,6)1-2-10-11(7,8)9;/h1-2H2,(H,7,8,9);1H3

InChI-Schlüssel

OROZLZDKJQSQML-UHFFFAOYSA-N

Kanonische SMILES

C(COS(=O)(=O)O)C(F)(F)F.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.